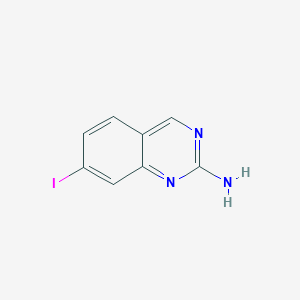

7-Iodoquinazolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Iodoquinazolin-2-amine (CAS No. 1935610-10-8) is a chemical compound that has been explored for its various biological properties and potential applications in scientific research and industry. It is used as a laboratory chemical and in the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 7-Iodoquinazolin-2-amine is not explicitly mentioned in the search results. However, quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . An approach to iodinated indolo[1,2-c]quinazoline amines via I2/cumene hydroperoxide (CHP)-promoted cascade annulation of diarylalkynes and isocyanides has been described .

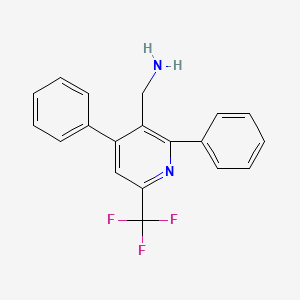

Molecular Structure Analysis

The molecular formula of 7-Iodoquinazolin-2-amine is C8H6IN3, and its molecular weight is 271.06 g/mol . The structure of this compound includes a quinazoline ring with an iodine atom at the 7th position and an amine group at the 2nd position .

Chemical Reactions Analysis

Quinazoline derivatives, including 7-Iodoquinazolin-2-amine, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .

Physical And Chemical Properties Analysis

7-Iodoquinazolin-2-amine is a compound with a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its water solubility is low, with a Log S (ESOL) of -3.3 .

Applications De Recherche Scientifique

Antimicrobial Activity

Quinazolinone derivatives, including 7-Iodoquinazolin-2-amine, have been found to possess potent antimicrobial activity . They have been tested against a variety of gram-negative and gram-positive bacteria, as well as pathogenic fungi .

Antibacterial Activity

These compounds have shown significant antibacterial activity against bacteria such as Escherichia coli, P.aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus .

Antifungal Activity

Quinazolinone derivatives have also demonstrated antifungal activity against fungi like Candida albicans and Saccharomyces cerevisiae .

Antioxidant Activity

Quinazolinone derivatives have been reported to possess antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.

Anticonvulsant Activity

Some quinazolinone derivatives have shown anticonvulsant activity , suggesting potential use in the treatment of seizure disorders.

Anti-Inflammatory Activity

Quinazolinone derivatives have demonstrated anti-inflammatory activity , which could make them useful in the treatment of inflammatory diseases.

Anticancer Activity

Quinazolinone derivatives have shown anticancer activity , indicating potential use in cancer therapy.

Antiviral Activity

Some quinazolinone derivatives have demonstrated antiviral properties , suggesting potential use in the treatment of viral infections.

Mécanisme D'action

Target of Action

It is known that quinazoline derivatives, which include 7-iodoquinazolin-2-amine, have a wide range of biopharmaceutical activities . They are often used in the development of new drugs due to their diverse physiological significance and pharmacological applications .

Mode of Action

Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some quinazoline derivatives act as inhibitors of certain enzymes, blocking their activity and leading to changes in cellular function .

Biochemical Pathways

Quinazoline derivatives are known to interact with various biochemical pathways, influencing cellular processes . For example, some quinazoline derivatives have been found to inhibit the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids in microorganisms .

Pharmacokinetics

The pharmacokinetic properties of 7-Iodoquinazolin-2-amine indicate that it has high gastrointestinal absorption and is a CYP1A2 inhibitor . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability . .

Result of Action

Quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . Some quinazoline derivatives have also been found to have antimicrobial properties, suggesting that they may affect microbial growth and proliferation .

Safety and Hazards

Orientations Futures

7-Iodoquinazolin-2-amine and its derivatives have potential applications in scientific research and industry. The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .

Propriétés

IUPAC Name |

7-iodoquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKSKODZZVPDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodoquinazolin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)

![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)